Trh hydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

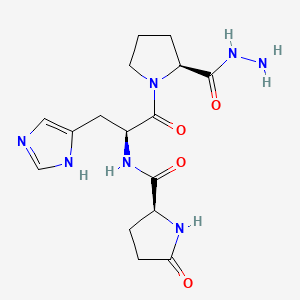

Structure

2D Structure

3D Structure

Properties

CAS No. |

60548-59-6 |

|---|---|

Molecular Formula |

C16H23N7O4 |

Molecular Weight |

377.40 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[(2S)-2-(hydrazinecarbonyl)pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C16H23N7O4/c17-22-15(26)12-2-1-5-23(12)16(27)11(6-9-7-18-8-19-9)21-14(25)10-3-4-13(24)20-10/h7-8,10-12H,1-6,17H2,(H,18,19)(H,20,24)(H,21,25)(H,22,26)/t10-,11-,12-/m0/s1 |

InChI Key |

YOAGMARTURHYBE-SRVKXCTJSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)NN |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Thyrotropin-Releasing Hormone Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Thyrotropin-releasing hormone (TRH) hydrazide (pGlu-His-Pro-NHNH2), a C-terminally modified analog of the endogenous TRH (pGlu-His-Pro-NH2). This document details plausible synthetic strategies, experimental protocols, and relevant biological context for professionals engaged in peptide chemistry and drug discovery.

Introduction to Thyrotropin-Releasing Hormone (TRH) and its Hydrazide Analog

Thyrotropin-releasing hormone is a tripeptide hormone that plays a crucial role in regulating the hypothalamic-pituitary-thyroid axis by stimulating the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland[1][2]. Beyond its endocrine functions, TRH exhibits a wide range of effects within the central nervous system (CNS). The modification of the C-terminal amide of TRH to a hydrazide group can serve as a valuable tool for various biomedical applications, including the development of novel drug delivery systems, diagnostic probes, and as a precursor for the synthesis of other TRH analogs through hydrazone ligation.

Synthetic Strategies for TRH-Hydrazide

The synthesis of TRH-hydrazide can be approached through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Both strategies involve the sequential coupling of the constituent amino acids—pyroglutamic acid (pGlu), histidine (His), and proline (Pro)—with appropriate protection of reactive side chains, followed by the introduction of the hydrazide moiety.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a streamlined and efficient method for peptide synthesis, where the growing peptide chain is anchored to an insoluble polymer resin[3][4]. The use of a hydrazine-functionalized resin allows for the direct synthesis of the peptide hydrazide upon cleavage.

General Workflow for SPPS of TRH-Hydrazide:

-

Resin Preparation: A 2-chlorotrityl chloride resin is typically used to prepare the hydrazine resin.

-

First Amino Acid Loading: The first amino acid, Fmoc-Pro-OH, is coupled to the hydrazine resin.

-

Peptide Chain Elongation: The subsequent Fmoc-protected amino acids (Fmoc-His(Trt)-OH and Fmoc-pGlu-OH) are sequentially coupled after the removal of the Fmoc protecting group from the preceding amino acid.

-

Cleavage: The final peptide hydrazide is cleaved from the resin using a mild acidic cocktail.

Solution-Phase Peptide Synthesis

Solution-phase synthesis involves the coupling of protected amino acids in a homogenous solvent system. While generally more labor-intensive than SPPS, it can be advantageous for large-scale synthesis and for specific coupling strategies.

General Workflow for Solution-Phase Synthesis of TRH-Hydrazide:

-

Dipeptide Formation: Protected proline methyl ester is coupled with protected histidine.

-

Tripeptide Formation: The resulting dipeptide is deprotected and coupled with protected pyroglutamic acid.

-

Hydrazide Formation: The C-terminal methyl ester of the protected tripeptide is converted to the hydrazide by treatment with hydrazine hydrate.

-

Deprotection: All protecting groups are removed to yield the final TRH-hydrazide.

Data Presentation

Quantitative Data for Peptide Synthesis

The following tables summarize typical quantitative data associated with solid-phase and solution-phase peptide synthesis.

| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Reference |

| Resin Loading | 0.5 - 1.0 mmol/g | [4] |

| Coupling Reagent Excess | 2 - 5 equivalents | [5] |

| Amino Acid Excess | 2 - 5 equivalents | [5] |

| Coupling Efficiency (per step) | > 99% | [5] |

| Overall Crude Yield (for a tripeptide) | 70 - 90% | [6] |

| Final Purity (after purification) | > 95% | [6] |

Table 1: Typical Quantitative Parameters in Solid-Phase Peptide Synthesis.

| Parameter | Solution-Phase Peptide Synthesis | Reference |

| Coupling Reagent | T3P®, HATU, etc. | [7][8] |

| Yield per Coupling Step | 80 - 95% | [7] |

| Overall Yield (for a tripeptide) | 50 - 70% | [7] |

| Purity (after purification) | > 98% | [8] |

Table 2: Typical Quantitative Parameters in Solution-Phase Peptide Synthesis.

Experimental Protocols

Protocol for Solid-Phase Synthesis of TRH-Hydrazide

Materials:

-

2-Chlorotrityl chloride resin

-

Hydrazine hydrate

-

N,N-Diisopropylethylamine (DIPEA)

-

Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-pGlu-OH

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Preparation of Hydrazine Resin: Swell 2-chlorotrityl chloride resin in DMF. Treat the resin with a solution of hydrazine hydrate and DIPEA in DMF to obtain the hydrazine resin. Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

-

Loading of the First Amino Acid (Proline): Swell the hydrazine resin in DMF. In a separate vessel, dissolve Fmoc-Pro-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add this activation mixture to the resin and shake for 2 hours at room temperature. Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group. Wash the resin with DMF and DCM.

-

Coupling of the Second Amino Acid (Histidine): Swell the resin in DMF. Activate Fmoc-His(Trt)-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF and couple to the resin as described in step 2. Wash the resin.

-

Fmoc Deprotection: Repeat step 3.

-

Coupling of the Third Amino Acid (Pyroglutamic Acid): Swell the resin in DMF. Activate Fmoc-pGlu-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF and couple to the resin. Wash the resin.

-

Final Fmoc Deprotection: Repeat step 3.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours at room temperature. Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Protocol for Solution-Phase Synthesis of TRH-Hydrazide

Materials:

-

H-Pro-OMe·HCl

-

Boc-His(Trt)-OH

-

pGlu-OH

-

Ethyl (hydroxyimino)cyanoacetate (Oxyma)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydrazine hydrate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

Procedure:

-

Synthesis of Boc-His(Trt)-Pro-OMe: To a solution of H-Pro-OMe·HCl (1.0 eq.) and DIPEA (1.1 eq.) in DCM, add Boc-His(Trt)-OH (1.0 eq.), Oxyma (1.1 eq.), and DIC (1.1 eq.). Stir the reaction mixture at room temperature overnight. Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Synthesis of H-His(Trt)-Pro-OMe: Treat Boc-His(Trt)-Pro-OMe with a solution of 50% TFA in DCM for 1 hour. Remove the solvent under reduced pressure.

-

Synthesis of pGlu-His(Trt)-Pro-OMe: Couple pGlu-OH (1.0 eq.) with H-His(Trt)-Pro-OMe (1.0 eq.) using Oxyma (1.1 eq.) and DIC (1.1 eq.) in DCM as described in step 1.

-

Synthesis of pGlu-His(Trt)-Pro-NHNH2: Dissolve pGlu-His(Trt)-Pro-OMe in methanol and add hydrazine hydrate (10 eq.). Stir the mixture at room temperature for 24 hours. Remove the solvent under reduced pressure.

-

Final Deprotection: Treat the protected peptide hydrazide with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours. Precipitate the crude product in cold diethyl ether.

-

Purification and Characterization: Purify and characterize the final product as described for the SPPS method.

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. Tripeptide amide L-pyroglutamyl-histidyl-L-prolineamide (L-PHP-thyrotropin-releasing hormone, TRH) promotes insulin-producing cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of synthetic pyroglutamyl-histidyl-proline-amide on serum levels of thyrotrophin, cortisol, growth hormone, insulin and PBI in normal subjects and patients with pituitary and thyroid disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. peptide.com [peptide.com]

- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 7. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of TRH-Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structure elucidation of TRH-Hydrazide, a synthetic derivative of the endogenous tripeptide, Thyrotropin-Releasing Hormone (TRH). This document details the logical workflow, from synthesis to spectroscopic analysis, offering insights for researchers engaged in peptide chemistry and drug discovery.

Introduction to TRH and the Rationale for TRH-Hydrazide

Thyrotropin-Releasing Hormone (TRH), a tripeptide with the sequence pyroglutamyl-histidyl-proline amide (pGlu-His-Pro-NH₂), is a critical hypothalamic neurohormone.[1][2][3][4] Its primary physiological role is to stimulate the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[1] The synthesis of TRH in the hypothalamus occurs through the post-translational processing of a larger precursor protein.[1][3][5][6]

The modification of native peptides is a common strategy in medicinal chemistry to enhance therapeutic properties such as stability, bioavailability, and receptor affinity. The introduction of a hydrazide moiety to the C-terminus of TRH, replacing the terminal amide, creates TRH-Hydrazide (pGlu-His-Pro-NH-NH₂). This modification is hypothesized to alter the molecule's pharmacokinetic profile and biological activity, making its precise structural confirmation a critical step in its development as a potential therapeutic agent.

Synthesis of TRH-Hydrazide

The synthesis of TRH-Hydrazide is a multi-step process that can be achieved through solid-phase peptide synthesis (SPPS) followed by solution-phase modification.

Experimental Protocol: Synthesis of TRH-Hydrazide

Materials:

-

Fmoc-Pro-Wang resin

-

Fmoc-His(Trt)-OH

-

pGlu-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Hydrazine hydrate

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Resin Swelling: Swell Fmoc-Pro-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Histidine Coupling: Activate Fmoc-His(Trt)-OH with DIC and HOBt in DMF and couple it to the deprotected proline on the resin. Allow the reaction to proceed for 2 hours. Wash the resin.

-

Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF.

-

Pyroglutamic Acid Coupling: Couple pGlu-OH using DIC and HOBt in DMF for 2 hours. Wash the resin.

-

Cleavage from Resin: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5) for 2 hours.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude TRH-acid.

-

Hydrazide Formation: Dissolve the crude TRH-acid in DMF and react with hydrazine hydrate in the presence of a coupling agent like HBTU for 4 hours.

-

Purification: Purify the crude TRH-Hydrazide by RP-HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Structure Elucidation Workflow

The definitive structural confirmation of the synthesized TRH-Hydrazide relies on a combination of spectroscopic techniques.

Spectroscopic Data and Interpretation

Mass Spectrometry

Mass spectrometry is the first line of analysis to confirm the molecular weight of the synthesized peptide.

Experimental Protocol: ESI-MS

-

Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

-

Sample Preparation: Dissolve the purified TRH-Hydrazide in a 50:50 acetonitrile:water solution with 0.1% formic acid.

-

Analysis Mode: Positive ion mode.

Expected Data:

| Ion Species | Calculated m/z | Observed m/z |

| [M+H]⁺ | 377.18 | ~377.2 |

| [M+Na]⁺ | 399.16 | ~399.2 |

The observation of the protonated molecular ion at approximately m/z 377.2 would provide strong evidence for the successful synthesis of TRH-Hydrazide (C₁₅H₂₀N₈O₄, MW = 376.37 g/mol ). Tandem MS (MS/MS) would further confirm the peptide sequence through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the covalent structure and stereochemistry of TRH-Hydrazide.

Experimental Protocol: NMR Spectroscopy

-

Instrument: 600 MHz NMR Spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments: ¹H, ¹³C, COSY, HSQC, HMBC.

Expected ¹H NMR Chemical Shifts:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| pGlu α-CH | ~4.1 | dd |

| pGlu β-CH₂ | ~1.9-2.2 | m |

| pGlu γ-CH₂ | ~2.3 | t |

| His α-CH | ~4.5 | dd |

| His β-CH₂ | ~3.0-3.2 | m |

| His Imidazole C2-H | ~8.0 | s |

| His Imidazole C4-H | ~7.0 | s |

| Pro α-CH | ~4.2 | t |

| Pro β-CH₂ | ~1.8-2.0 | m |

| Pro γ-CH₂ | ~1.7-1.9 | m |

| Pro δ-CH₂ | ~3.4-3.6 | m |

| Amide NH (His) | ~8.2 | d |

| Amide NH (Pro) | ~7.8 | d |

| Hydrazide NH | ~9.0 | s |

| Hydrazide NH₂ | ~4.3 | br s |

Expected ¹³C NMR Chemical Shifts:

| Carbon | Expected Chemical Shift (ppm) |

| pGlu C=O | ~175, ~172 |

| pGlu α-CH | ~55 |

| pGlu β-CH₂ | ~25 |

| pGlu γ-CH₂ | ~30 |

| His C=O | ~170 |

| His α-CH | ~53 |

| His β-CH₂ | ~28 |

| His Imidazole C2 | ~135 |

| His Imidazole C4 | ~118 |

| His Imidazole C5 | ~130 |

| Pro C=O | ~173 |

| Pro α-CH | ~60 |

| Pro β-CH₂ | ~29 |

| Pro γ-CH₂ | ~24 |

| Pro δ-CH₂ | ~46 |

2D NMR experiments (COSY, HSQC, HMBC) would be used to establish the connectivity between protons and carbons, confirming the amino acid sequence and the presence of the C-terminal hydrazide group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR).

-

Sample: Solid purified TRH-Hydrazide.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 | N-H stretching (amides, hydrazide) |

| 3100-3200 | C-H stretching (aromatic) |

| 2850-2960 | C-H stretching (aliphatic) |

| ~1680 | C=O stretching (pGlu amide) |

| ~1650 | C=O stretching (peptide amides) |

| ~1540 | N-H bending (amides) |

The presence of characteristic amide and N-H stretching and bending vibrations would confirm the peptide backbone and the hydrazide functionality.

Biological Activity and Signaling Pathway

TRH exerts its effects by binding to the TRH receptor (TRH-R), a G protein-coupled receptor (GPCR).[4] The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4] This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to the secretion of TSH and prolactin.

The biological activity of TRH-Hydrazide would need to be assessed through in vitro and in vivo assays to determine its affinity for the TRH receptor and its efficacy in stimulating hormone release compared to native TRH.

Conclusion

The structure elucidation of TRH-Hydrazide is a systematic process that combines rational synthesis with a suite of powerful analytical techniques. Through the careful application and interpretation of mass spectrometry, NMR spectroscopy, and IR spectroscopy, the precise molecular structure can be unequivocally confirmed. This foundational characterization is an indispensable prerequisite for any further investigation into the pharmacological properties and therapeutic potential of this novel TRH analog. The detailed methodologies and expected data presented in this guide provide a robust framework for researchers undertaking similar endeavors in the field of peptide drug discovery.

References

- 1. Thyrotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 2. Thyrotropin-releasing hormone | TRH, Hypothalamus, Pituitary | Britannica [britannica.com]

- 3. TRH Related Peptide, Thyrotropin-Releasing Hormone, Analogs and R Products [biosyn.com]

- 4. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Thyrotropin-releasing hormone (TRH) precursor processing. Characterization of mature TRH and non-TRH peptides synthesized by transfected mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Principle of TRH Hydrazide Conjugation: A Technical Guide for Biopharmaceutical Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH2, is a critical mediator of the hypothalamic-pituitary-thyroid axis and possesses significant neuromodulatory activities. However, its therapeutic potential is often limited by a short plasma half-life.[1] Chemical conjugation of TRH to larger carrier molecules, such as proteins or polymers, is a key strategy to improve its pharmacokinetic profile and develop targeted therapeutics or diagnostic tools.[2] This technical guide provides an in-depth overview of the core principles behind TRH hydrazide conjugation, a robust and versatile method for creating stable TRH bioconjugates. We detail the chemical basis of hydrazone bond formation, provide comprehensive experimental protocols for the synthesis of this compound and its subsequent conjugation, and present quantitative data on the stability and kinetics of this linkage.

Introduction to Hydrazide Conjugation Chemistry

Hydrazide conjugation is a powerful bioconjugation technique that relies on the reaction between a hydrazide group (-CO-NH-NH2) and a carbonyl group (an aldehyde or a ketone) to form a stable hydrazone bond (-CO-NH-N=CH-).[3] This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules like peptides.

The key advantages of hydrazide chemistry in biopharmaceutical development include:

-

High Stability: The resulting hydrazone bond is significantly more stable than the Schiff base formed from a simple amine and an aldehyde, particularly under physiological conditions.[4]

-

Favorable Kinetics: The reaction proceeds efficiently at acidic to neutral pH (typically pH 5-7).[5]

-

Catalysis: The reaction rate can be significantly enhanced by the addition of a nucleophilic catalyst, such as aniline.[6]

-

Versatility: This chemistry allows for the conjugation of peptides to a wide array of molecules, including carrier proteins for immunization, polymers like PEG for half-life extension, and fluorescent probes for imaging.[2][6]

Synthesis of TRH C-Terminal Hydrazide

The native TRH peptide does not contain a hydrazide moiety. Therefore, the first critical step is the chemical synthesis of a TRH analog with a C-terminal hydrazide group (pGlu-His-Pro-NHNH2). This is most effectively achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7]

Logical Workflow for this compound Synthesis

Caption: Workflow for the solid-phase synthesis of TRH C-terminal hydrazide.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol is adapted from standard Fmoc-SPPS procedures for generating C-terminal peptide hydrazides.[7][8]

-

Resin Preparation:

-

Start with a 2-chlorotrityl chloride resin.

-

Swell the resin in dichloromethane (DCM).

-

React the resin with hydrazine hydrate in a mixture of DMF and DCM to generate the hydrazine-functionalized solid support. Wash thoroughly with DMF and DCM and dry under vacuum.

-

-

First Amino Acid Coupling (Proline):

-

Swell the hydrazine resin in DMF.

-

Activate Fmoc-Pro-OH (3 equivalents) with a coupling agent such as HCTU (3 eq.) and a base like DIpea (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF.

-

-

Subsequent Amino Acid Couplings (Histidine and Pyroglutamic Acid):

-

Repeat steps 2 and 3 for Fmoc-His(Trt)-OH and then for pGlu-OH. Use side-chain protected histidine (e.g., with a Trityl group) to prevent side reactions.

-

-

Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry it under vacuum.

-

Prepare a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting group (Trt from Histidine).

-

-

Purification and Characterization:

-

Filter the resin and precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Dissolve the crude peptide in a water/acetonitrile mixture and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Confirm the identity and purity of the final this compound product (pGlu-His-Pro-NHNH2) using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

-

Principle of this compound Conjugation

The synthesized this compound can be conjugated to any molecule containing an aldehyde or ketone. A common application is the conjugation to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to generate an immunogen for antibody production.[2] Carrier proteins are typically modified to introduce aldehyde groups before conjugation.

Experimental Workflow for TRH-Carrier Protein Conjugation

Caption: Workflow for conjugating this compound to an aldehyde-activated carrier protein.

Experimental Protocol: Conjugation of this compound to KLH

This protocol outlines the generation of aldehyde groups on a glycoprotein carrier and subsequent conjugation.

-

Carrier Protein Activation (Generation of Aldehydes):

-

Dissolve KLH in 0.1 M sodium acetate buffer, pH 5.5.

-

Prepare a fresh solution of sodium meta-periodate (NaIO4) in the same buffer.

-

Add the periodate solution to the KLH solution (a typical molar ratio is 10:1 to 20:1 periodate:protein) and incubate in the dark for 20-30 minutes at room temperature. This reaction oxidizes the cis-diol groups on the carbohydrate moieties of KLH to form aldehydes.

-

Quench the reaction by adding ethylene glycol.

-

Remove excess reagents and byproducts by passing the solution through a desalting column (e.g., Sephadex G-25) equilibrated with a coupling buffer (e.g., 0.1 M MES, pH 5.0-6.0).

-

-

Conjugation Reaction:

-

Dissolve the purified this compound in the coupling buffer.

-

Add the this compound solution to the activated KLH solution. A molar excess of peptide (e.g., 50-100 fold) is typically used to ensure efficient conjugation to the carrier.

-

(Optional but recommended) Add an aniline catalyst to the reaction mixture to a final concentration of 1-10 mM to accelerate hydrazone formation.[6]

-

Incubate the reaction for 2-6 hours at room temperature with gentle mixing.

-

-

Purification and Characterization of the Conjugate:

-

Purify the TRH-KLH conjugate from unreacted peptide and byproducts using size-exclusion chromatography (SEC) or extensive dialysis against PBS.

-

Characterize the conjugate. The increase in molecular weight can be visualized by SDS-PAGE. The conjugation ratio (moles of TRH per mole of KLH) can be estimated using MALDI-TOF mass spectrometry or by amino acid analysis.[10]

-

Quantitative Data and Stability

Table 1: Factors Influencing Hydrazone Formation Kinetics

| Parameter | Effect on Reaction Rate | Typical Conditions/Values | Citation(s) |

| pH | Rate is maximal at pH ~4.5-5.5. Slower at neutral pH. | Optimal range: 4.5 - 7.0 | [4] |

| Catalyst | Aniline significantly accelerates the reaction. | 1-10 mM aniline | [6] |

| Carbonyl Structure | Electron-withdrawing groups near the carbonyl increase reactivity. | Aromatic aldehydes are generally reactive. | [9] |

| Hydrazine Structure | Neighboring acid/base groups can provide intramolecular catalysis. | o-amino benzyl hydrazine shows enhanced rates. | [6] |

Table 2: Factors Influencing Hydrazone Bond Stability

| Parameter | Effect on Stability (Hydrolysis Rate) | General Observations | Citation(s) |

| pH | More stable at neutral pH (7.4), less stable under acidic conditions. | Hydrolysis is acid-catalyzed. | [5] |

| Carbonyl Precursor | Aromatic aldehydes form more stable hydrazones than aliphatic aldehydes. | Conjugation with the aromatic ring stabilizes the C=N bond. | [5] |

| Hydrazide Precursor | Acyl hydrazides form more stable hydrazones than alkyl hydrazines. | The acyl group's electron-withdrawing nature reduces the basicity of the imine nitrogen. | [4] |

| Reduction | Conversion to a hydrazine bond with NaCNBH₃ greatly increases stability. | Forms a stable single C-N bond, making the linkage irreversible. | [4] |

Applications in Drug Development

The primary application of conjugating a small peptide like TRH to a large carrier protein is to elicit a robust immune response for the generation of specific antibodies.[2]

-

Antibody Production: The TRH-KLH conjugate, when used as an immunogen, can be used to produce polyclonal or monoclonal antibodies highly specific to the TRH peptide.

-

Immunoassays: These specific antibodies are essential tools for developing sensitive and specific immunoassays, such as an Enzyme-Linked Immunosorbent Assay (ELISA), to quantify TRH levels in biological samples for research and diagnostic purposes.[11][12]

Logical Diagram of TRH-Conjugate Application in ELISA

Caption: Application of TRH-conjugate-derived antibodies in a sandwich ELISA format.

Conclusion

This compound conjugation represents a cornerstone chemical strategy for the advancement of TRH-based research and therapeutics. By converting the C-terminal amide of TRH to a hydrazide using well-established solid-phase synthesis protocols, a reactive handle is created for specific and stable ligation to aldehyde- or ketone-containing molecules. The resulting hydrazone bond, formed under mild conditions, is sufficiently robust for in vivo applications and for the development of critical research tools like immunoassays. This guide provides the foundational principles and detailed methodologies necessary for researchers to successfully implement this powerful conjugation strategy in their drug development programs.

References

- 1. TRH analogue with C-terminal thioamide group: rapid degradation by plasma and its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel approach for preparing disulfide-rich peptide-KLH conjugate applicable to the antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. digital.csic.es [digital.csic.es]

- 8. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Assessment of Crosslinkers between Peptide Antigen and Carrier Protein for Fusion Peptide-Directed Vaccines against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomatik.com [biomatik.com]

- 12. What is the role of the conjugate in Elisa Kits? - Blog [jg-biotech.com]

An In-Depth Technical Guide to the Mechanism of Action of Taltirelin (TRH Hydrazide)

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of Taltirelin, a synthetic analog of Thyrotropin-Releasing Hormone (TRH). While the term "TRH hydrazide" was specified, the scientific literature predominantly refers to this compound as Taltirelin. Taltirelin was developed to exhibit greater metabolic stability and a longer duration of action compared to endogenous TRH, making it a valuable therapeutic agent for conditions such as spinocerebellar degeneration.[1] This document will delve into the molecular interactions, signaling cascades, and physiological effects of Taltirelin, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deep understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: A TRH Receptor Superagonist

Taltirelin exerts its effects primarily by acting as an agonist at Thyrotropin-Releasing Hormone (TRH) receptors.[2] In humans, there is a single type of TRH receptor (TRH-R), which is a G-protein coupled receptor (GPCR).[3] While Taltirelin exhibits a lower binding affinity for the TRH receptor compared to the endogenous ligand TRH, it demonstrates higher intrinsic efficacy, classifying it as a superagonist.[3][4] This superagonistic activity may contribute to its potent and long-lasting effects in the central nervous system.[3][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the interaction of Taltirelin with the human TRH receptor, primarily in cellular models such as HEK 293 cells expressing the receptor.

Table 1: Binding Affinity and Potency of Taltirelin at the Human TRH Receptor

| Ligand | IC50 (nM) | EC50 (nM) for Ca2+ Release | EC50 (nM) for IP1 Production | Reference(s) |

| Taltirelin (TAL) | 910 | 36 | 150 | [2] |

| TRH | 36 | 5.0 | 3.9 | [2] |

| MeTRH | 3.0 | 7.2 | Not Reported | [2] |

IC50: The half maximal inhibitory concentration in competition binding assays with [3H]MeTRH. A higher IC50 indicates lower binding affinity. EC50: The half maximal effective concentration for stimulating a response. A lower EC50 indicates higher potency.

Table 2: Comparative Efficacy of Taltirelin

| Ligand | Maximal IP1 Production (% of TRH max) | Classification | Reference(s) |

| Taltirelin (TAL) | 180% | Superagonist | [2] |

| TRH | 100% | Full Agonist | [2] |

Signaling Pathways

Upon binding to the TRH receptor, Taltirelin initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 family of G-proteins.[3] This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6] The elevation of intracellular calcium is a key event that mediates many of the downstream effects of Taltirelin.

In addition to the canonical Gq/11 pathway, Taltirelin has been shown to modulate other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, and pathways involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7] The activation of the MAPK pathway, specifically the ERK1/2 kinases, is thought to be involved in the neuroprotective effects of Taltirelin.[7]

Signaling Pathway Diagrams

Caption: Taltirelin-activated Gq/11 signaling pathway.

Caption: Taltirelin-induced MAPK/ERK signaling cascade.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of Taltirelin.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (IC50) of Taltirelin for the TRH receptor.

1. Cell Culture and Membrane Preparation:

-

HEK 293 cells stably expressing the human TRH receptor are cultured to confluency.

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[8]

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.[8]

2. Assay Procedure:

-

The membrane preparation is incubated in a 96-well plate with a fixed concentration of a radiolabeled TRH analog (e.g., [3H]MeTRH) and varying concentrations of unlabeled Taltirelin.[2]

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[8]

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[8]

-

The filters are washed with ice-cold buffer and the radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of Taltirelin.

-

The IC50 value is determined using non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This assay measures the ability of Taltirelin to stimulate an increase in intracellular calcium concentration.

1. Cell Preparation:

-

HEK 293 cells expressing the TRH receptor are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 1 hour) at 37°C.[9]

2. Assay Procedure:

-

The plate is placed in a fluorescent plate reader with an integrated liquid handling system.

-

Baseline fluorescence is measured before the addition of Taltirelin.

-

Varying concentrations of Taltirelin are added to the wells, and the change in fluorescence intensity is monitored in real-time.[10]

3. Data Analysis:

-

The increase in fluorescence, corresponding to the increase in intracellular calcium, is calculated.

-

The data are plotted as the change in fluorescence versus the log concentration of Taltirelin.

-

The EC50 value is determined using a sigmoidal dose-response curve fit.

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the production of IP1, a stable metabolite of IP3, as a measure of PLC activation.

1. Cell Stimulation:

-

Cells expressing the TRH receptor are plated in a 96-well plate.

-

The cells are incubated with a stimulation buffer containing lithium chloride (LiCl) to inhibit the degradation of IP1.

-

Varying concentrations of Taltirelin are added, and the cells are incubated for a specific time (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.[5]

2. Detection:

-

The reaction is stopped, and the cells are lysed.

-

The concentration of IP1 in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this assay, cellular IP1 competes with a labeled IP1 tracer for binding to a specific antibody.

3. Data Analysis:

-

The HTRF signal is inversely proportional to the concentration of IP1 in the sample.

-

A standard curve is generated using known concentrations of IP1.

-

The concentration of IP1 produced in response to Taltirelin is determined from the standard curve.

-

The data are plotted as IP1 concentration versus the log concentration of Taltirelin to determine the EC50.

Experimental and Logical Workflow

The characterization of a novel TRH receptor agonist like Taltirelin typically follows a logical progression of experiments to elucidate its mechanism of action.

Caption: A typical experimental workflow for characterizing a GPCR agonist.

Conclusion

Taltirelin is a potent, superagonist of the human TRH receptor with a multifaceted mechanism of action. Its ability to robustly activate the Gq/11-PLC-calcium signaling cascade, as well as modulate other pathways such as the MAPK pathway, underlies its therapeutic effects. The quantitative data and experimental methodologies outlined in this guide provide a framework for the continued investigation and development of TRH receptor-targeted therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor [frontiersin.org]

- 4. Taltirelin is a superagonist at the human thyrotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. β-Arrestin2 Is Critically Involved in the Differential Regulation of Phosphosignaling Pathways by Thyrotropin-Releasing Hormone and Taltirelin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taltirelin induces TH expression by regulating TRHR and RARα in medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Discovery of Thyrotropin-Releasing Hormone Hydrazide: A Review of Available Scientific Literature

A comprehensive search of scientific databases and literature reveals no specific compound identified as "Thyrotropin-releasing hormone hydrazide" (TRH-H). While the synthesis of various analogs of Thyrotropin-Releasing Hormone (TRH) is well-documented, a derivative featuring a hydrazide modification does not appear in the available research.

One study focusing on the discovery of orally effective TRH mimetics mentions the use of Nα-Cbz-l-histidine hydrazide as a commercially available fragment for the synthesis of these analogs.[1] However, this refers to a building block in the chemical synthesis process rather than a final, biologically active TRH analog.

The discovery of TRH itself was a landmark achievement in neuroendocrinology. Isolated and characterized in 1969, TRH was the first of the hypothalamic-releasing hormones to be identified.[2] This discovery, which led to a Nobel Prize for Roger Guillemin and Andrew Schally, demonstrated the brain's direct role in regulating the endocrine system.[2]

Since its discovery, numerous TRH analogs have been synthesized to explore structure-activity relationships and develop new therapeutic agents.[3][4][5] These modifications have aimed to improve stability, oral bioavailability, and central nervous system effects.[1][4]

While information on a specific "Thyrotropin-releasing hormone hydrazide" is not available, the broader field of TRH analog research is extensive. This research has led to the development of compounds with significant central nervous system activity and potential therapeutic applications.[4]

Thyrotropin-Releasing Hormone (TRH) Signaling Pathways

TRH exerts its biological effects by binding to TRH receptors (TRH-R), which are G protein-coupled receptors (GPCRs).[6][7][8] In humans, there is one primary type of TRH receptor, TRH-R1.[8] The signaling cascade initiated by TRH binding is crucial for its physiological functions, including the regulation of the hypothalamic-pituitary-thyroid axis.[9]

The canonical signaling pathway for TRH involves the following steps:

-

Receptor Activation: TRH binds to the TRH-R on the cell surface.[6][7]

-

G Protein Coupling: The activated TRH-R couples to Gq/11 proteins.[6][7][10]

-

PLCβ Activation: The Gq/11 protein activates phospholipase Cβ (PLCβ).[6][7]

-

Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[8][10]

-

PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[10]

-

Downstream Effects: Activated PKC and elevated Ca2+ levels lead to various cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) cascade.[6][7][10]

The activation of the MAPK pathway, particularly the ERK/MAPK signaling pathway, is a key downstream effect of TRH receptor activation.[6][8] This can occur through both G protein-dependent and β-arrestin-mediated pathways.[6][7]

Below is a diagram illustrating the primary TRH signaling pathway.

Caption: The primary signaling pathway of Thyrotropin-Releasing Hormone (TRH).

Due to the absence of specific data on "Thyrotropin-releasing hormone hydrazide," it is not possible to provide quantitative data or detailed experimental protocols related to its discovery and characterization. Researchers interested in TRH analogs are encouraged to consult the extensive literature on the synthesis and biological activity of various modified TRH peptides.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. THYROTROPIN RELEASING HORMONE (TRH) [inhn.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Synthesis of thyrotropin-releasing hormone analogues. 2. Tripeptides structurally greatly differing from TRH with high central nervous system activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]

- 7. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Advances in TRH signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on TRH-Hydrazide Reactivity

To Researchers, Scientists, and Drug Development Professionals,

This technical guide is designed to provide a comprehensive understanding of the reactivity of TRH-hydrazide. However, a thorough review of the current scientific literature reveals that "TRH-hydrazide" (Thyrotropin-Releasing Hormone-hydrazide) as a specific, studied compound is not described. There is a lack of published data regarding its synthesis, chemical properties, and biological activity.

Therefore, this guide will focus on the principles of peptide hydrazide synthesis and reactivity, using the structure of Thyrotropin-Releasing Hormone (TRH) as a model to theorize the potential characteristics of a TRH-hydrazide analog. This document will serve as a valuable resource for researchers interested in the design and synthesis of novel peptide-based therapeutics.

Introduction to TRH and Peptide Hydrazides

Thyrotropin-Releasing Hormone (TRH) is a tripeptide with the sequence pGlu-His-Pro-NH2.[1][2] It is a neurohormone that plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis by stimulating the release of thyroid-stimulating hormone (TSH) and prolactin.[3][4][5]

Peptide hydrazides are derivatives of peptides where the C-terminal amide or carboxylic acid is replaced by a hydrazide group (-CONHNH2). This modification can serve several purposes in medicinal chemistry, including:

-

Acting as a stable linker: The hydrazide group can be used to connect two different peptide pharmacophores, creating bifunctional ligands.[6]

-

Serving as a reactive handle: The nucleophilic -NH2 group of the hydrazide allows for further chemical modifications, such as the formation of hydrazones.[7][8]

-

Altering pharmacokinetic properties: The introduction of a hydrazide moiety can influence the stability, and distribution of a peptide.

Theoretical Synthesis of TRH-Hydrazide

While no specific protocol for TRH-hydrazide exists, its synthesis can be conceptualized based on established methods for preparing peptide hydrazides. The most common approach involves the hydrazinolysis of a C-terminal ester of the protected peptide.

Experimental Protocol: Hypothetical Synthesis of TRH-Hydrazide

Objective: To synthesize pGlu-His(Trt)-Pro-NHNH2 from a resin-bound protected peptide.

Materials:

-

Fmoc-Pro-Wang resin

-

Fmoc-His(Trt)-OH

-

pGlu-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

Piperidine

-

Hydrazine hydrate (N2H4·H2O)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DDT)

-

Diethyl ether

Procedure:

-

Peptide Elongation (Solid-Phase Peptide Synthesis):

-

Swell Fmoc-Pro-Wang resin in DMF.

-

Deprotect the Fmoc group using 20% piperidine in DMF.

-

Couple Fmoc-His(Trt)-OH using HBTU and DIPEA in DMF.

-

Repeat the deprotection and coupling steps for pGlu-OH.

-

-

Cleavage from Resin and Esterification:

-

Cleave the protected peptide from the Wang resin using a mild acid solution to yield the C-terminal carboxylic acid.

-

Esterify the C-terminus, for example, by reacting with methanol in the presence of a coupling agent to form the methyl ester.

-

-

Hydrazinolysis:

-

Dissolve the protected peptide methyl ester (pGlu-His(Trt)-Pro-OMe) in methanol.

-

Add an excess of hydrazine hydrate.

-

Stir the reaction at room temperature and monitor by HPLC until the starting material is consumed.

-

Remove the solvent and excess hydrazine under reduced pressure.

-

-

Deprotection and Purification:

-

Treat the resulting protected peptide hydrazide with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to remove the trityl protecting group from the histidine side chain.

-

Precipitate the crude TRH-hydrazide with cold diethyl ether.

-

Purify the crude product by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Synthesis Workflow

Caption: Hypothetical synthesis workflow for TRH-hydrazide.

Potential Reactivity of TRH-Hydrazide

The primary reactive site of a putative TRH-hydrazide would be the terminal hydrazide group. This group can undergo several important reactions, making it a versatile handle for further modifications.

Hydrazone Formation

The most significant reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones.[7] This reaction is highly efficient and chemoselective, proceeding under mild conditions.

Objective: To conjugate TRH-hydrazide to an aldehyde-containing molecule (e.g., a fluorescent probe or a carrier protein).

Materials:

-

TRH-hydrazide

-

Aldehyde-functionalized molecule (e.g., FITC-aldehyde)

-

Phosphate buffered saline (PBS), pH 7.4

-

Aniline (as a catalyst, optional)

Procedure:

-

Dissolve TRH-hydrazide in PBS to a final concentration of 1 mM.

-

Dissolve the aldehyde-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the TRH-hydrazide solution in a slight molar excess.

-

If the reaction is slow, a catalytic amount of aniline can be added.

-

Incubate the reaction at room temperature, monitoring its progress by HPLC or mass spectrometry.

-

Purify the resulting hydrazone-linked conjugate using size-exclusion chromatography or reverse-phase HPLC.

Reduction to a Stable Hydrazine Linkage

The hydrazone bond can be subsequently reduced to form a more stable secondary amine linkage.

Objective: To stabilize the hydrazone linkage formed in the previous protocol.

Materials:

-

TRH-hydrazone conjugate

-

Sodium cyanoborohydride (NaBH3CN)

-

Reaction buffer from the previous step

Procedure:

-

To the solution containing the TRH-hydrazone conjugate, add a molar excess of sodium cyanoborohydride.

-

Allow the reaction to proceed at room temperature for several hours.

-

Monitor the reduction by mass spectrometry, looking for the expected mass increase corresponding to the reduction of the C=N bond.

-

Purify the final, stable conjugate.

Reactivity Pathway

Caption: Key reactivity pathways for a hypothetical TRH-hydrazide.

Predicted Biological Activity and Signaling

The biological activity of a hypothetical TRH-hydrazide would depend on its ability to bind to and activate the TRH receptor (TRH-R). The C-terminal amide of native TRH is crucial for its biological activity, and replacing it with a hydrazide group would likely alter its interaction with the receptor.

Receptor Binding and Activation

It is plausible that the hydrazide modification would decrease the binding affinity and efficacy of TRH for its receptor compared to the native peptide. However, this would need to be determined experimentally.

Quantitative Data (Hypothetical Comparison)

| Compound | Receptor Binding Affinity (Ki) | Potency (EC50) for TSH Release |

| TRH (Native) | ~5-50 nM | ~2-20 nM |

| TRH-Hydrazide | Predicted to be higher (lower affinity) | Predicted to be higher (lower potency) |

Note: The values for TRH-hydrazide are speculative and would require experimental validation.

Signaling Pathway

Assuming TRH-hydrazide can activate the TRH receptor, it would likely trigger the same downstream signaling cascade as native TRH. The TRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[9]

Signaling Cascade:

-

Binding: TRH or its analog binds to the TRH receptor.

-

G-protein Activation: The receptor activates the Gq/11 protein.

-

PLC Activation: The alpha subunit of Gq/11 activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).

-

PKC Activation: DAG and increased intracellular Ca2+ activate protein kinase C (PKC).

-

Cellular Response: These signaling events lead to the synthesis and release of TSH and prolactin from the anterior pituitary.

TRH Receptor Signaling Pathway Diagram

Caption: The Gq/11-mediated signaling pathway of the TRH receptor.

Conclusion

While "TRH-hydrazide" is not a currently documented compound, this guide provides a theoretical framework for its synthesis, reactivity, and potential biological activity based on established principles of peptide chemistry and TRH pharmacology. The hydrazide moiety offers a versatile platform for creating novel TRH analogs and conjugates. Future research would be necessary to synthesize and characterize TRH-hydrazide to validate these theoretical considerations and explore its potential as a research tool or therapeutic agent.

References

- 1. Thyrotropin-releasing Hormone - LKT Labs [lktlabs.com]

- 2. Thyrotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 3. genscript.com [genscript.com]

- 4. Thyrotropin-releasing hormone | TRH, Hypothalamus, Pituitary | Britannica [britannica.com]

- 5. peptide.com [peptide.com]

- 6. Design and Synthesis of Novel Hydrazide-Linked Bifunctional Peptides as δ/μ Opioid Receptor Agonists and CCK-1/CCK-2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Secondary Modification of Oxidatively-Modified Proline N-termini for the Construction of Complex Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on TRH Hydrazide: Molecular Characteristics

This guide provides a detailed analysis of the molecular formula and weight of TRH hydrazide, a derivative of Thyrotropin-releasing hormone (TRH). This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in the chemical modifications of neuropeptides.

Introduction to TRH and its Hydrazide Derivative

Thyrotropin-releasing hormone (TRH) is a tripeptide hormone with the sequence pGlu-His-Pro-NH2.[1] It plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis.[2] Chemical modification of peptides, such as the conversion of a C-terminal amide to a hydrazide, is a common strategy in medicinal chemistry to alter pharmacokinetic properties, receptor binding affinity, or to enable further chemical conjugations. "this compound" refers to a derivative of TRH where the C-terminal proline amide is replaced by a proline hydrazide.

Molecular Formula and Weight

The molecular characteristics of TRH and its calculated hydrazide derivative are summarized below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source |

| Thyrotropin-releasing hormone (TRH) | C₁₆H₂₂N₆O₄ | 362.4 | [1][3][4] |

| This compound (Calculated) | C₁₆H₂₃N₇O₄ | 377.42 | Calculated |

Derivation of this compound Molecular Formula and Weight:

The conversion of the C-terminal amide of TRH to a hydrazide involves the formal substitution of the amide's amino group (-NH₂) with a hydrazine group (-NHNH₂). This results in a net addition of one nitrogen atom and one hydrogen atom.

-

TRH Molecular Formula: C₁₆H₂₂N₆O₄

-

Change: Add NH

-

This compound Molecular Formula: C₁₆H₂₃N₇O₄

The molecular weight is calculated based on the atomic weights of the constituent elements:

-

Carbon (C): 16 x 12.011 = 192.176

-

Hydrogen (H): 23 x 1.008 = 23.184

-

Nitrogen (N): 7 x 14.007 = 98.049

-

Oxygen (O): 4 x 15.999 = 63.996

-

Total Molecular Weight: 377.405 (rounded to 377.42 for convention)

Logical Derivation of this compound

The logical workflow for determining the molecular formula of this compound from TRH is illustrated below.

References

Navigating the Physicochemical Landscape of TRH-Hydrazide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH₂, plays a crucial role in regulating the synthesis and release of thyrotropin and prolactin. Its analogue, TRH-hydrazide, where the C-terminal amide is replaced by a hydrazide group (-CONHNH₂), is a subject of interest for its potential as a more stable therapeutic agent. Understanding the solubility and stability of TRH-hydrazide is paramount for its formulation, storage, and ultimately, its efficacy and safety. This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the solubility and stability of TRH-hydrazide, drawing upon established protocols for peptides and available data on TRH and its analogues.

Solubility Profile of TRH-Hydrazide

General Principles of Peptide Solubility

The solubility of peptides is primarily influenced by their amino acid composition, sequence, and overall charge. Key factors to consider for TRH-hydrazide (pGlu-His-Pro-NHNH₂) include:

-

Amino Acid Composition: The presence of a histidine residue, which has an ionizable imidazole side chain (pKa ≈ 6.0), suggests that the solubility of TRH-hydrazide will be pH-dependent. The pyroglutamic acid (pGlu) at the N-terminus is a cyclic lactam of glutamic acid and is relatively polar. Proline is a nonpolar amino acid. The C-terminal hydrazide group is polar and capable of hydrogen bonding.

-

Overall Charge: The overall charge of the peptide at a given pH is a major driver of its solubility in aqueous solutions. To estimate the charge of TRH-hydrazide, one can assign charges to the ionizable groups:

-

N-terminal pGlu: Neutral

-

Histidine (His): Can be neutral or +1 depending on the pH.

-

Proline (Pro): Neutral

-

C-terminal hydrazide: Can be protonated to carry a positive charge at acidic pH.

-

-

Hydrophobicity: The presence of the proline residue contributes to the overall hydrophobicity of the molecule.

Recommended Solvents for Solubilization

Based on the principles above, the following solvents and strategies are recommended for solubilizing TRH-hydrazide. It is always advisable to start with a small amount of the peptide to test its solubility before dissolving the entire sample.

Table 1: Recommended Solvents for TRH-Hydrazide Solubilization

| Solvent System | Rationale & Procedure |

| Deionized Water | As a first attempt, especially for a relatively small and polar peptide. |

| Aqueous Buffers (pH 5.0-7.0) | Given the histidine residue, buffering the solution can significantly enhance solubility. A phosphate or acetate buffer is a suitable starting point. |

| Acidic Buffers (e.g., 10% Acetic Acid) | If the peptide is basic (positively charged at neutral pH), an acidic solution can improve solubility.[1][2] |

| Organic Co-solvents (e.g., DMSO, DMF, Acetonitrile) | For hydrophobic peptides, a small amount of an organic solvent can be used to initially dissolve the peptide, followed by gradual addition of an aqueous buffer.[2][3] Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity in many biological assays.[2][3] |

Note: Sonication can be a useful technique to aid in the dissolution of peptides.[3]

Stability of TRH-Hydrazide

The stability of a peptide therapeutic is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Degradation can lead to loss of potency and the formation of potentially harmful impurities.

Potential Degradation Pathways

Based on the structure of TRH-hydrazide and known degradation pathways of TRH and other peptides, the following degradation routes are plausible:

-

Hydrolysis of the pGlu-His peptide bond: This is a primary degradation pathway for TRH in plasma, catalyzed by pyroglutamyl aminopeptidase.[4]

-

Deamidation: While TRH-hydrazide does not have a C-terminal amide, the hydrazide moiety itself could be susceptible to hydrolysis.

-

Oxidation: The histidine residue is susceptible to oxidation.

-

Racemization: Changes in pH and temperature can lead to the racemization of amino acid residues.

-

Diketopiperazine formation: Cyclization of the His-Pro dipeptide is a known degradation pathway for TRH.[4]

The following diagram illustrates the potential degradation pathways of TRH, which can be extrapolated to TRH-hydrazide.

Caption: Potential degradation pathways of TRH.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of TRH-hydrazide involves both long-term stability studies under recommended storage conditions and forced degradation (stress) studies to identify potential degradation products and pathways.[5][6][7][8]

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[5][6][7][8][9]

Table 2: Recommended Conditions for Forced Degradation Studies of TRH-Hydrazide

| Stress Condition | Typical Protocol | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours) | Hydrolysis of peptide bonds, particularly the pGlu-His bond. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for various time points (e.g., 1, 2, 4, 8 hours) | Deamidation (of the hydrazide), racemization, hydrolysis of peptide bonds. |

| Oxidation | 3% H₂O₂ at room temperature for various time points (e.g., 2, 4, 8, 24 hours) | Oxidation of the histidine residue. |

| Thermal Degradation | Solid state at elevated temperatures (e.g., 60°C, 80°C) and in solution at various temperatures. | Aggregation, hydrolysis, deamidation. |

| Photostability | Exposure to light according to ICH Q1B guidelines. | Photodegradation, oxidation. |

A validated stability-indicating analytical method is crucial to separate and quantify TRH-hydrazide from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Table 3: General Protocol for a Stability-Indicating HPLC Method

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Column Temperature | 30-40°C |

The following diagram illustrates a typical experimental workflow for assessing the stability of a peptide like TRH-hydrazide.

Caption: Experimental workflow for stability assessment.

Conclusion

While specific experimental data for TRH-hydrazide is limited, this guide provides a robust framework for researchers and drug development professionals to systematically evaluate its solubility and stability. By applying established principles of peptide chemistry and employing rigorous analytical methodologies, a comprehensive understanding of the physicochemical properties of TRH-hydrazide can be achieved. This knowledge is fundamental for the development of stable and effective pharmaceutical formulations of this promising TRH analogue. Further experimental studies are warranted to generate specific quantitative data for TRH-hydrazide to support its continued development.

References

- 1. genscript.com [genscript.com]

- 2. genscript.com [genscript.com]

- 3. jpt.com [jpt.com]

- 4. Kinetics and pattern of degradation of thyrotropin-releasing hormone (TRH) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biopharmaspec.com [biopharmaspec.com]

- 6. biopharmaspec.com [biopharmaspec.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 9. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]

The Chemistry of Thyrotropin-Releasing Hormone (TRH) and its Analogs: A Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thyrotropin-Releasing Hormone (TRH)

Thyrotropin-releasing hormone (TRH) is a tripeptide with the sequence pGlu-His-Pro-NH2.[1][2] Initially identified for its role in the hypothalamic-pituitary-thyroid axis, where it stimulates the release of thyrotropin (TSH) and prolactin from the anterior pituitary, TRH also functions as a neurotransmitter and neuromodulator in the central nervous system (CNS).[3] Its diverse CNS activities, which include effects on behavior, thermoregulation, and autonomic control, are independent of the pituitary-thyroid axis. The therapeutic potential of TRH for neurological and psychiatric disorders has been a significant driver of research into its chemistry and pharmacology. However, the native peptide's utility is limited by its short half-life and poor blood-brain barrier penetration. These limitations have spurred the development of a wide array of TRH analogs with improved stability and CNS bioavailability.

While the specific entity "TRH hydrazide" is not prominently described in the scientific literature, this guide will delve into the core chemistry of TRH and its analogs, with a particular focus on modifications at the C-terminal amide, including the theoretical application of hydrazide and other bioisosteric replacements.

The Core Structure and Chemistry of TRH

The structure of TRH, pGlu-His-Pro-NH2, presents several key features that are important for its biological activity and are common targets for chemical modification:

-

N-Terminal Pyroglutamic Acid (pGlu): This cyclic lactam of glutamic acid protects the peptide from degradation by aminopeptidases.

-

Central Histidine (His): The imidazole side chain of histidine is crucial for receptor binding and activation.

-

C-Terminal Prolinamide (Pro-NH2): The proline residue introduces a conformational constraint, and the terminal amide group is essential for its biological activity and protects against carboxypeptidase degradation.

The synthesis of TRH and its analogs is typically achieved through standard solid-phase or solution-phase peptide synthesis methodologies.

Strategies for TRH Analog Design and Synthesis

The primary goals in designing TRH analogs are to enhance CNS activity, improve metabolic stability, and increase bioavailability. Research has focused on modifications at all three positions of the tripeptide.

N-Terminal Modifications

The replacement of the pGlu residue with other cyclic or aromatic moieties has been explored to modulate activity and stability. For instance, analogs with pyro-2-aminoadipic acid have shown increased CNS activity.[4]

Central Histidine Modifications

Substitution of the central histidine with other amino acids, such as leucine ([Leu2]TRH) or norvaline ([Nva2]TRH), has led to analogs with a separation of CNS and endocrine effects, exhibiting potent CNS stimulation with reduced hormonal activity.[4] The development of a functional TRH antagonist, [β-Glu2]TRH, was achieved by modifying the central residue, providing a valuable tool for studying TRH's central cholinergic actions.[2]

C-Terminal Modifications and the Concept of Amide Bioisosteres

The C-terminal prolinamide is a critical pharmacophore. Modifications at this position often lead to a significant loss of activity. However, the replacement of the amide bond with bioisosteres is a common strategy in medicinal chemistry to improve pharmacokinetic properties, such as metabolic stability.[5][6] A bioisostere is a chemical group that can replace another group without significantly altering the molecule's biological activity.

While direct synthesis of a this compound (pGlu-His-Pro-NH-NH2) is not widely reported, the hydrazide group can be considered a potential, albeit underexplored, bioisostere of the amide group. Other common amide bioisosteres include:[6]

-

1,2,3-Triazoles

-

Oxadiazoles

-

Tetrazoles

-

Fluoroalkenes

-

Trifluoroethylamines

The introduction of these groups in place of the C-terminal amide of TRH would require specific synthetic strategies, moving beyond standard peptide coupling and into the realm of heterocyclic chemistry and specialized C-C or C-N bond-forming reactions.

Experimental Protocols

Detailed experimental protocols for the synthesis of specific TRH analogs are found within the primary literature. A general workflow for the solid-phase synthesis of a TRH analog is presented below.

General Solid-Phase Synthesis of a TRH Analog

Caption: General workflow for solid-phase synthesis of a TRH analog.

Biological Activity and Signaling Pathways

TRH exerts its effects by binding to specific G-protein coupled receptors (GPCRs), primarily the TRH-R1 receptor. The downstream signaling cascade is cell-type dependent but generally involves the activation of phospholipase C (PLC).

TRH Signaling Pathway

Caption: Simplified TRH signaling pathway via the TRH-R1 receptor.

Quantitative Data on TRH Analogs

The biological activity of TRH analogs is typically quantified by their binding affinity for the TRH receptor and their functional potency in stimulating downstream signaling or physiological responses. The following table summarizes representative data for selected analogs.

| Compound | Receptor Binding Affinity (Ki, nM) | TSH Release Potency (EC50, nM) | Analeptic Effect (ED50, mg/kg) |

| TRH | 5-20 | 1-10 | ~10 |

| [Leu2]TRH | >1000 | >1000 | ~4 |

| [Nva2]TRH | >1000 | >1000 | ~2 |

| RGH-2202 (pAad-Leu-Pro-NH2) | >1000 | >1000 | ~1 |

Data are approximate values compiled from various sources for illustrative purposes.

Future Directions

The development of novel TRH analogs remains an active area of research. The exploration of non-classical amide bioisosteres at the C-terminus, including potentially hydrazides or heterocyclic replacements, could yield compounds with unique pharmacokinetic and pharmacodynamic profiles. Furthermore, the design of CNS-targeted prodrugs of potent and stable TRH analogs is a promising strategy to overcome the blood-brain barrier and unlock the full therapeutic potential of this fascinating class of neuropeptides. The synthesis and evaluation of such novel compounds will continue to be a key focus for medicinal chemists and pharmacologists in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. genscript.com [genscript.com]

- 4. Synthesis of thyrotropin-releasing hormone analogues. 2. Tripeptides structurally greatly differing from TRH with high central nervous system activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for TRH-Hydrazide: A Technical Guide for Drug Development Professionals

October 27, 2025

Executive Summary

Thyrotropin-releasing hormone (TRH) and its analogs have demonstrated a wide range of effects on the central nervous system (CNS), independent of their endocrine functions. These neuropharmacological properties, including neuroprotection and analeptic effects, make them promising candidates for the treatment of various neurological disorders. The incorporation of a hydrazide moiety into the TRH structure presents a novel chemical modification that could enhance its therapeutic potential by improving metabolic stability, altering pharmacokinetic properties, and potentially modulating biological activity. This technical guide outlines key potential research areas for a hypothetical TRH-hydrazide, providing a framework for its preclinical evaluation. The guide includes summaries of relevant quantitative data from existing TRH analogs, detailed experimental protocols for key assays, and visualizations of pertinent signaling pathways and experimental workflows.

Core Research Areas

The unique chemical nature of TRH-hydrazide, combining the biological activity of a TRH analog with the chemical properties of a hydrazide, opens up several promising avenues for research and development.

Neuroprotection in Neurodegenerative Diseases

TRH and its analogs have shown neuroprotective effects in models of cerebral ischemia, Parkinson's disease, and Alzheimer's disease.[1] The hydrazide moiety could further enhance these properties.

Key Research Questions:

-

Does TRH-hydrazide protect neurons from excitotoxicity, oxidative stress, and apoptosis?

-

Can TRH-hydrazide mitigate the neurotoxic effects of pathological proteins such as amyloid-beta and alpha-synuclein?

-

Does TRH-hydrazide modulate inflammatory pathways in the CNS?

Central Nervous System Stimulation and Analeptic Effects

A well-documented effect of TRH is its ability to antagonize sedation and anesthesia, an action often referred to as an analeptic effect. This suggests potential applications in disorders of consciousness and as an adjunct in anesthesia.

Key Research Questions:

-

Does TRH-hydrazide exhibit analeptic properties in animal models of sedation?

-

What is the impact of TRH-hydrazide on locomotor activity and other behavioral parameters?

-

Does TRH-hydrazide modulate the activity of key neurotransmitter systems involved in arousal, such as the cholinergic and dopaminergic systems?

Antidepressant and Anxiolytic Activity

Some studies suggest that TRH and its analogs may possess antidepressant and anxiolytic properties. The hydrazide functional group is also present in some antidepressant medications (e.g., monoamine oxidase inhibitors), suggesting a potential for synergistic effects.

Key Research Questions:

-

Does TRH-hydrazide demonstrate antidepressant-like effects in established animal models such as the forced swim test and tail suspension test?

-

Does TRH-hydrazide exhibit anxiolytic activity in models like the elevated plus maze and open field test?

-

What are the effects of TRH-hydrazide on monoamine neurotransmitter levels in relevant brain regions?

Quantitative Data from TRH Analogs

The following tables summarize key quantitative data from published studies on well-characterized TRH analogs, which can serve as a benchmark for the evaluation of TRH-hydrazide.

Table 1: In Vitro Receptor Binding and Potency of TRH Analogs

| Compound | Receptor | Binding Affinity (Ki, nM) | EC50/IC50 (nM) | Reference |

| TRH | TRH-R1 | 5-20 | 1-10 (IP1 accumulation) | [1] |

| Taltirelin | TRH-R1 | 311 | 100-500 (Receptor occupancy) | [1] |

| Montirelin | TRH-R1 | 35.2 | 10-100 (Receptor occupancy) | [1] |

Table 2: Pharmacokinetic Parameters of TRH Analogs in Rats (Intravenous Administration)

| Compound | Dose (mg/kg) | t1/2 (min) | Cmax (ng/mL) | AUC (ng·min/mL) | Reference |